chemical structure and physical properties of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate
chemical structure and physical properties of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate
An In-depth Technical Guide to (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate: Structure, Properties, and Potential Applications
Disclaimer: The compound (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive theoretical and predictive analysis based on the well-established chemical principles of its constituent functional groups. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related molecules.
Introduction
The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The butenolide (or furanone) ring system, a prominent feature in numerous biologically active natural products, continues to inspire the design and synthesis of new molecular entities.[1] This guide focuses on a specific butenolide derivative, (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate, a molecule that combines the reactive potential of the α,β-unsaturated lactone with the physicochemical properties imparted by the benzoate moiety.
While direct experimental data for this compound is scarce, its structural components suggest a rich chemical landscape and a range of potential applications. This document provides a detailed examination of its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential reactivity and applications, particularly within the realm of drug development.
Chemical Structure and Nomenclature
The fundamental identity of a molecule is defined by its structure and systematic name.
IUPAC Name and Synonyms
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Preferred IUPAC Name: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate
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Systematic IUPAC Name: (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzenecarboxylate
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Common Synonyms: As this is a potentially novel compound, no common synonyms are established.
Chemical Structure
The molecule consists of a 2,5-dihydrofuran-2-one (a butenolide) ring substituted at the 2-position with a methyl benzoate group.
Molecular Formula: C₁₂H₁₀O₄
Molecular Weight: 218.21 g/mol
Below are the 2D and a representation of the 3D structure of the molecule.
2D Structure:
Caption: 2D chemical structure of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.
Proposed Synthesis
A logical and efficient synthesis of the target molecule would involve the esterification of the corresponding alcohol, (5-Oxo-2,5-dihydrofuran-2-yl)methanol. This precursor alcohol is accessible from biomass-derived starting materials, presenting a potentially sustainable synthetic route.
Synthesis of the Precursor: (5-Oxo-2,5-dihydrofuran-2-yl)methanol
The synthesis of this key intermediate can be envisioned from 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of carbohydrates.[2] A plausible route involves the selective reduction of one of the formyl groups of a related dialdehyde, which can be produced from HMF.
Esterification to Yield the Final Product
The final step is the esterification of (5-Oxo-2,5-dihydrofuran-2-yl)methanol. A standard and effective method would be the reaction with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Caption: Proposed synthetic workflow for (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)methanol This step would likely follow a multi-step procedure from a readily available starting material like HMF, involving selective oxidation and reduction steps. As a specific protocol is not available, general methods for the synthesis of substituted butenolides would be adapted.[3]
Step 2: Esterification
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Reaction Setup: To a solution of (5-Oxo-2,5-dihydrofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.2 eq).
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Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Physicochemical Properties
The physical properties of the target compound can be estimated by comparison with structurally similar molecules such as methyl benzoate and various butenolide derivatives.[4]
| Property | Predicted Value | Basis for Prediction |
| Physical State | Colorless to pale yellow solid or oil | Based on similar butenolide and benzoate esters. |
| Melting Point (°C) | 50 - 80 | Higher than methyl benzoate (-12.5 °C) due to increased molecular weight and polarity of the butenolide ring. |
| Boiling Point (°C) | > 200 | Significantly higher than methyl benzoate (199.6 °C) due to larger molecular size and polarity. |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DCM, ethyl acetate, acetone) | The benzoate and butenolide moieties are largely nonpolar, while the ester and lactone groups provide some polarity. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of organic compounds. The following are predictions for the key spectroscopic signatures of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate. These predictions are based on known spectral data for butenolides and benzoates.[5][6]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-8.1 (d, 2H, ortho-protons of benzoate), δ 7.4-7.6 (m, 3H, meta- and para-protons of benzoate), δ 7.2-7.4 (d, 1H, C=CH of butenolide), δ 6.1-6.3 (d, 1H, C=CH of butenolide), δ 5.0-5.2 (m, 1H, CH-O of butenolide), δ 4.3-4.5 (m, 2H, -CH₂-O-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171-173 (C=O, lactone), δ 165-167 (C=O, ester), δ 145-150 (C=CH of butenolide), δ 133-135 (para-C of benzoate), δ 128-130 (ortho- and meta-C of benzoate), δ 121-123 (C=CH of butenolide), δ 80-85 (CH-O of butenolide), δ 65-70 (-CH₂-O-). |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~1780-1750 (C=O stretch, lactone), ~1720-1700 (C=O stretch, ester), ~1650 (C=C stretch, butenolide), ~1270 and ~1100 (C-O stretch, ester and lactone). |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 218. Likely fragments at m/z = 105 (benzoyl cation) and m/z = 113 (butenolide-methylene cation). |
Reactivity and Stability
Reactivity
The reactivity of (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate is dictated by its two main functional groups: the α,β-unsaturated lactone (butenolide) and the benzoate ester.
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Butenolide Ring: The conjugated system in the butenolide ring makes it susceptible to nucleophilic attack, particularly 1,4-conjugate addition (Michael addition) at the C4 position. The ring can also undergo hydrolysis, especially under harsh acidic or basic conditions, leading to ring-opening. The furan ring system itself can be prone to oxidation.[7]
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Ester Group: The benzoate ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to (5-Oxo-2,5-dihydrofuran-2-yl)methanol and benzoic acid under acidic or basic conditions.
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. However, to prevent potential hydrolysis or degradation, it should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.
Potential Applications in Drug Development
The unique combination of the butenolide and benzoate moieties suggests that (5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate could be a valuable scaffold in drug discovery.
Caption: Relationship between the chemical structure and potential applications.
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Anticancer and Antimicrobial Activity: Many natural and synthetic butenolides exhibit significant biological activities, including anticancer and antimicrobial properties.[8][9][10] The α,β-unsaturated lactone can act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues (e.g., cysteine) in enzymes and proteins, thereby disrupting their function.
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Enzyme Inhibition: The electrophilic nature of the butenolide ring makes it a potential candidate for the irreversible inhibition of enzymes that play a role in disease pathogenesis.[5]
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Prodrug Design: The benzoate ester could be designed to be cleaved by esterases in vivo, releasing the active butenolide-containing alcohol. This prodrug strategy can be used to improve the pharmacokinetic properties of a drug.
Conclusion
(5-Oxo-2,5-dihydrofuran-2-yl)methyl benzoate represents a molecule of significant interest at the intersection of natural product chemistry and medicinal chemistry. While experimental data remains to be established, this in-depth theoretical guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The combination of a biologically relevant butenolide core with a versatile benzoate group makes it a compelling target for future research in drug discovery and development.
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